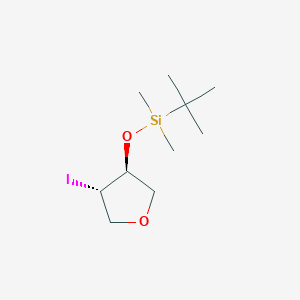

Dimethyl 2-hydroxy-2-methylbutane-1,4-dioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

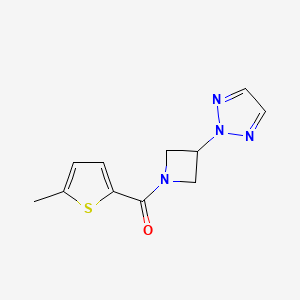

Dimethyl 2-hydroxy-2-methylbutane-1,4-dioate, also known as D-(-)-Citramalic acid dimethyl ester, is a chemical compound with the molecular formula C7H12O5 . It has a molecular weight of 176.17 .

Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C7H12O5/c1-7(10,6(9)12-3)4-5(8)11-2/h10H,4H2,1-3H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis

This compound has several calculated properties . The standard Gibbs free energy of formation (ΔfG°) is -593.76 kJ/mol, and the enthalpy of formation at standard conditions (ΔfH°gas) is -838.39 kJ/mol . The enthalpy of fusion at standard conditions (ΔfusH°) is 16.13 kJ/mol, and the enthalpy of vaporization at standard conditions (ΔvapH°) is 64.87 kJ/mol . The log10 of water solubility (log10WS) is 0.15, and the octanol/water partition coefficient (logPoct/wat) is -0.527 .Wissenschaftliche Forschungsanwendungen

Synthesis Applications

- Synthesis of Pyridazine Derivatives : Dimethyl 3-oxopentane-1,5-dioate is used in synthesizing dimethyl 1-(hetero)aryl-4-oxo-1,4-dihydropyridazine-3,5-dicarboxylates, valuable in heterocyclic chemistry (Pahovnik et al., 2008).

Complex Formation Studies

- Formation of Inclusion Complexes : Research indicates that dimers of (R)-3-hydroxybutanoic acid, similar in structure to Dimethyl 2-hydroxy-2-methylbutane-1,4-dioate, can form inclusion complexes with β-cyclodextrin, a process significant in the field of host-guest chemistry (Li & Toh, 2002).

Stability and Coordination Chemistry

- Stability of Lanthanon Complexes : Studies on the stability constants of complexes with similar alpha-hydroxycarboxylic acids, like 2-hydroxy-2, 3, 3-trimethylbutanoate, provide insights into coordination chemistry, especially with rare earth elements (Paul & Powell, 1965).

Photochemistry

- Photoaddition Reactions : Methyl 2,4-dioxopentanoate, structurally related to this compound, is used in photoaddition reactions to produce dihydropyrans, oxetanes, and hydroxy keto esters, contributing to the understanding of photochemical processes (Hatsui, Nojima, & Takeshita, 1990).

Organic Synthesis

Stereocontrol in Organic Synthesis : Research involving silicon-containing compounds for stereocontrol in organic synthesis mentions compounds like dimethyl hexane-1,6-dioate, similar to this compound, for synthesizing complex organic molecules (Fleming & Ghosh, 1998).

Chemo-enzymatic Synthesis : In atmospheric aerosol studies, compounds like dimethyl (2R*,3S*)-2,3-dihydroxy-2-methylbutanedioate are synthesized chemo-enzymatically, highlighting the utility of such compounds in environmental chemistry (Moen, Ruud, & Anthonsen, 2007).

Lactonization Catalyst : 4-(Dimethylamino)pyridine is used in lactonizing 4-hydroxy-2-methylenebutanoate esters, structurally similar to this compound, showing its importance in catalyst chemistry (Nicponski, 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

dimethyl 2-hydroxy-2-methylbutanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-7(10,6(9)12-3)4-5(8)11-2/h10H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSSNUSBKDUVFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)(C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[But-2-en-1-yl]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate](/img/structure/B2599436.png)

![Methyl 4-{[({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B2599438.png)

![3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2599446.png)

![2-[[1-[2-(2-Fluorophenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2599451.png)

![5-[(2-Nitrophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2599454.png)

![5-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2599457.png)

![4-{1-[2-(7-Chloroquinolin-4-yl)hydrazin-1-ylidene]ethyl}-1,3-thiazol-2-amine](/img/structure/B2599458.png)